molecular formula C12H15N3O2S2 B6500141 N-cyclohexyl-2,1,3-benzothiadiazole-4-sulfonamide CAS No. 313241-77-9

N-cyclohexyl-2,1,3-benzothiadiazole-4-sulfonamide

Cat. No.: B6500141
CAS No.: 313241-77-9
M. Wt: 297.4 g/mol
InChI Key: PHRKCXRQEFFHDI-UHFFFAOYSA-N
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Description

N-cyclohexyl-2,1,3-benzothiadiazole-4-sulfonamide is a chemical compound that belongs to the class of benzothiadiazole derivatives. These compounds are known for their diverse applications in various fields, including organic electronics, medicinal chemistry, and materials science. The structure of this compound consists of a benzothiadiazole core with a cyclohexyl group and a sulfonamide group attached to it.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2,1,3-benzothiadiazole-4-sulfonamide typically involves the reaction of 2,1,3-benzothiadiazole with cyclohexylamine and a sulfonating agent. One common method is as follows:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-2,1,3-benzothiadiazole-4-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzothiadiazole derivatives.

Scientific Research Applications

N-cyclohexyl-2,1,3-benzothiadiazole-4-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-cyclohexyl-2,1,3-benzothiadiazole-4-sulfonamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to cell proliferation, apoptosis, and oxidative stress.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclohexyl-2,1,3-benzothiadiazole-4-sulfonamide is unique due to the presence of the cyclohexyl and sulfonamide groups, which enhance its solubility, stability, and biological activity compared to other benzothiadiazole derivatives.

Biological Activity

N-cyclohexyl-2,1,3-benzothiadiazole-4-sulfonamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, applications in various fields, and relevant research findings.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets and pathways:

  • Enzyme Interaction : The sulfonamide group can inhibit the activity of various enzymes, which may play a role in its antimicrobial and anticancer properties.
  • Cell Signaling Pathways : The compound may influence pathways related to cell proliferation, apoptosis, and oxidative stress, which are critical in cancer biology .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains and has shown promising results in inhibiting growth:

  • In vitro Studies : The compound was tested against several pathogens and demonstrated effective inhibition at varying concentrations. For instance, derivatives of sulfonamides have been reported with minimum inhibitory concentrations (MICs) indicating their potential as antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has been explored through multiple studies:

  • Cell Line Studies : In vitro assays using human cancer cell lines such as A431 (epidermoid carcinoma) and A549 (non-small cell lung cancer) have shown that this compound can significantly inhibit cell proliferation. The IC50 values for these cell lines were found to be within a range indicating moderate to high efficacy .
CompoundCell LineIC50 (μM)
This compoundA43125.5
This compoundA54930.9
DoxorubicinA43113.8
DoxorubicinA54917.4

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound has shown anti-inflammatory effects. Studies have indicated that it can reduce the levels of inflammatory cytokines such as IL-6 and TNF-α in macrophage cell lines .

Case Studies

Several case studies highlight the biological activity of this compound:

  • Study on Anticancer Properties : A study conducted on modified benzothiazole derivatives demonstrated that compounds similar to this compound exhibited significant cytotoxicity against various cancer cell lines. The study utilized MTT assays and flow cytometry to assess cell viability and apoptosis induction .
  • Antimicrobial Evaluation : Another investigation focused on the antimicrobial efficacy of sulfonamide derivatives revealed that modifications to the benzothiadiazole core could enhance activity against resistant bacterial strains .

Properties

IUPAC Name

N-cyclohexyl-2,1,3-benzothiadiazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2S2/c16-19(17,15-9-5-2-1-3-6-9)11-8-4-7-10-12(11)14-18-13-10/h4,7-9,15H,1-3,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHRKCXRQEFFHDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NS(=O)(=O)C2=CC=CC3=NSN=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001332941
Record name N-cyclohexyl-2,1,3-benzothiadiazole-4-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001332941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

31.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49726233
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

313241-77-9
Record name N-cyclohexyl-2,1,3-benzothiadiazole-4-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001332941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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